molecular formula C18H14N4OS3 B2886889 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 670273-01-5

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2886889
CAS RN: 670273-01-5
M. Wt: 398.52
InChI Key: XJLOPESLGPYBCK-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H14N4OS3 and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds with structures related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their antimicrobial potential. For instance, a series of thiazolidin-4-one derivatives demonstrated significant in vitro antibacterial and antifungal activities against various pathogens, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013)[(https://consensus.app/papers/synthesis-evaluation-some-thiazolidin4one-derivatives-baviskar/e784d4ff3dd45706813e19c1a6ff6563/?utm_source=chatgpt)]. Similarly, derivatives of 1,3,4-oxadiazol have been synthesized, showing variable antimicrobial activity against selected microbial species, highlighting the role of the chemical structure in antimicrobial efficacy (Rehman et al., 2016)[(https://consensus.app/papers/synthesis-rehman/60f9e5c5c7f7505caeecca9805a90ed8/?utm_source=chatgpt)].

Antitumor Applications

Research into benzothiazole derivatives, including those related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, has shown promise in antitumor applications. A study on new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings found significant anticancer activity against several cancer cell lines, suggesting the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015)[(https://consensus.app/papers/synthesis-antitumor-activity-evaluation-yurttaş/6f1e9b09672058e9ad5e45b683a7483e/?utm_source=chatgpt)].

Enzyme Inhibition

Some derivatives serve as enzyme inhibitors with potential therapeutic applications. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related in structure to the compound , have been evaluated as inhibitors of kidney-type glutaminase, showing potential in cancer treatment due to their ability to inhibit tumor growth (Shukla et al., 2012)[(https://consensus.app/papers/design-synthesis-evaluation-shukla/202f8999deec576782cd66997ec7ae43/?utm_source=chatgpt)].

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-21-22-18(25-11)24-10-16(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)26-17/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLOPESLGPYBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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